1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone
Overview
Description
1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2. It is a derivative of acetophenone, featuring a bromine atom, a hydroxyl group, and a methyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-5-methylacetophenone. The reaction typically occurs in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or methylene chloride. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base
Major Products:
Oxidation: Formation of 4-bromo-2-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone can be compared with other similar compounds, such as:
1-(4-Bromo-2-hydroxyphenyl)ethanone: Lacks the methyl group, which can influence its reactivity and biological activity.
1-(4-Bromo-2-methoxy-5-methylphenyl)ethanone:
Uniqueness: The presence of both the bromine atom and the hydroxyl group in this compound makes it a versatile compound for various chemical transformations and applications. Its unique structure allows for selective modifications, making it valuable in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQABGQSVOUODJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654790 | |
Record name | 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50342-17-1 | |
Record name | 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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